Trazodone-d6 Hydrochloride is a stable isotope-labeled (SIL) analog of Trazodone, specifically designed for use as an internal standard in quantitative mass spectrometry (MS) applications. Its core function is to provide a reliable reference for the accurate measurement of Trazodone in complex biological matrices such as human plasma.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGpL1lbk0VZ34xIZo2p4aTrjJRG1ATrdpE0v8iKiJQg5lR5ckYXbQvwcTDcNrWzhDtyYnS5FyjVGny_BiW2sdJuIps8cdysM5ZJZE2wxIafVoh07VOnRz_4Fwnz7XaMaRsJ5P5H9DtlyGk1S9QJXCBY_sGJBKq3c8PZnb)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPWE1Xjfkf_nzlz0CYGFhgJXMfw1jk17JDKZmZOaxRlGn6DfiFqqakpeECbqUsAgolatOyajcwHOlcKSHrgEM_rGAkpxA6SPVp7Q2lfuvY3Yn0EKMMGM5ZsAgGO_ZjjBO5rf9hMTJN3BfD4mSQJOSMWOPW-WOcDjH5eyFNB5-xfgwbTCwSX0ci-hdYCmHad_rIucHzxMtYVRVooaNSt9_Z-etaN2f0kgXc1QrHzTEf4Ue5I5t224Nl0JDEQUWdzQNzrCZuN0zaD8yM3CAxlGyxLwaRGa0P9cm0A9JE5jycp7tTy7LaSCaHBer5IzMJ4wg%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnzGnF2Ndvb5Nwkvk-CfEqR_-SHMKVmCahmwyrsYDuQTK-aV2hH_7QwA-iU8pwJDHdVUfambEM-SzoqrrOSvbL6b8ZAZd6Uyf9QkuLc8hCIfkoDcN7rP8vgUdGfKCueOrf6TgCtGakCUaEUPO2VplhhCr2vP45UTKgS4CGF3pxfQgNmt6xyruR)] By incorporating six deuterium atoms, this compound is chemically identical to Trazodone but has a distinct, higher molecular weight, allowing it to be differentiated by a mass spectrometer while co-eluting chromatographically with the unlabeled analyte.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPWE1Xjfkf_nzlz0CYGFhgJXMfw1jk17JDKZmZOaxRlGn6DfiFqqakpeECbqUsAgolatOyajcwHOlcKSHrgEM_rGAkpxA6SPVp7Q2lfuvY3Yn0EKMMGM5ZsAgGO_ZjjBO5rf9hMTJN3BfD4mSQJOSMWOPW-WOcDjH5eyFNB5-xfgwbTCwSX0ci-hdYCmHad_rIucHzxMtYVRVooaNSt9_Z-etaN2f0kgXc1QrHzTEf4Ue5I5t224Nl0JDEQUWdzQNzrCZuN0zaD8yM3CAxlGyxLwaRGa0P9cm0A9JE5jycp7tTy7LaSCaHBer5IzMJ4wg%3D)] This property is essential for correcting variations in sample processing and instrument response, which is a mandatory requirement for robust bioanalytical method validation in pharmacokinetic, bioequivalence, and toxicological studies.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGpL1lbk0VZ34xIZo2p4aTrjJRG1ATrdpE0v8iKiJQg5lR5ckYXbQvwcTDcNrWzhDtyYnS5FyjVGny_BiW2sdJuIps8cdysM5ZJZE2wxIafVoh07VOnRz_4Fwnz7XaMaRsJ5P5H9DtlyGk1S9QJXCBY_sGJBKq3c8PZnb)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnzGnF2Ndvb5Nwkvk-CfEqR_-SHMKVmCahmwyrsYDuQTK-aV2hH_7QwA-iU8pwJDHdVUfambEM-SzoqrrOSvbL6b8ZAZd6Uyf9QkuLc8hCIfkoDcN7rP8vgUdGfKCueOrf6TgCtGakCUaEUPO2VplhhCr2vP45UTKgS4CGF3pxfQgNmt6xyruR)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGXwFdygekExpybdjQJ-vG0a_ELv0cboVrxuyyubQDeRXQJt9mYHcIDkVQfuQFrMLodqu_hqC6GHUxGe3zKlhkOpBVpkwxJQnjY4CcTjyI44DZvhKntKaVxgb01YDAJKMN2pjNj3ScZkXyTcSNJFPbVRnCdKjGdZPxiHsidVw4kivXFVxU5tXanM1EBzwDMiEw%3D)]
Substituting Trazodone-d6 with non-isotopic analogs or structurally different compounds is incompatible with the requirements of validated mass spectrometric assays. Using a different compound, such as Prazosin or Nefazodone, as an internal standard introduces a high risk of differential matrix effects, where components in the biological sample suppress or enhance the ionization of the standard and analyte to different extents, leading to inaccurate quantification.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHei00K0p0clDK_Jm4WWM9hhszc0SzH-3Qxuy9DZ3EBYzXitTyWxDqy5gE4rJ0cfw5rM71Ub45MLGS-cdZAXzl-nRchuwLHg8w8MLhmdEM-QJoaimzByGCJURK4iwDa-rcPwPo5)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQETJWbFMmgFi5nslW1OHoyxEUGya5xnCM92-tWyDfiF1FZi3pG_bbp9XsZ850M8i6FzAtNA4VPc1dKcNFdDeU5u4xTZuCyn2DLnz6egit9Z8f4KZ7WBT-KpV1d4BdTGck9T7gwZ)] Unlabeled Trazodone cannot be used, as it is indistinguishable from the target analyte. Even other labeled standards, such as those with fewer deuterium atoms or labels in chemically labile positions, risk metabolic instability or isotopic crosstalk, which can compromise assay precision and accuracy, particularly at low concentrations.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG51FK--XhiXhWplQWMf1YLYeAohBtrbPkuvZKvFB52qD_4UV14lT2vgGccQbWAzGhbBQsoylxrBbNzZTrDlPbw0mJmMsZGURbY2MaCf7hthu5Xogze2a1SESflOMI8uQWTD89szPEalKH0qho%3D)] Therefore, for developing robust and reproducible bioanalytical methods suitable for regulatory submission or clinical diagnostics, a stable, co-eluting, isotopically-labeled standard like Trazodone-d6 is the required choice.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGpL1lbk0VZ34xIZo2p4aTrjJRG1ATrdpE0v8iKiJQg5lR5ckYXbQvwcTDcNrWzhDtyYnS5FyjVGny_BiW2sdJuIps8cdysM5ZJZE2wxIafVoh07VOnRz_4Fwnz7XaMaRsJ5P5H9DtlyGk1S9QJXCBY_sGJBKq3c8PZnb)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEpxw5JXn9cdViT3sM4QgdxQba4tobAhrD3cPg6oXM-wyiraYxC4AD71s91TI9W24kEu8Ot08U_gfma_QiZvDywldWxDdBN1UkQovbq9icuA4TsblmZLI888OxIvi8yGRDMqHyQ)]
Trazodone-d6 enables highly selective quantification through Multiple Reaction Monitoring (MRM) by using a distinct precursor-to-product ion transition compared to its unlabeled counterpart. In a validated LC-MS/MS method, Trazodone-d6 was monitored at m/z 378.20 → 182.10, which is cleanly separated from the transition used for native Trazodone (m/z 372.00 → 176.10).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGpL1lbk0VZ34xIZo2p4aTrjJRG1ATrdpE0v8iKiJQg5lR5ckYXbQvwcTDcNrWzhDtyYnS5FyjVGny_BiW2sdJuIps8cdysM5ZJZE2wxIafVoh07VOnRz_4Fwnz7XaMaRsJ5P5H9DtlyGk1S9QJXCBY_sGJBKq3c8PZnb)] This +6 Da mass shift for both precursor and product ions ensures no signal overlap or isotopic crosstalk from the analyte, a critical factor for assay specificity.
| Evidence Dimension | Precursor → Product Ion Transition (m/z) |
| Target Compound Data | 378.20 → 182.10 |
| Comparator Or Baseline | Unlabeled Trazodone: 372.00 → 176.10 |
| Quantified Difference | +6.20 Da (Precursor), +6.00 Da (Product) |
| Conditions | Tandem mass spectrometry with positive electrospray ionization (ESI+). |
This distinct mass transition is fundamental for preventing analytical interference, allowing for the precise and accurate quantification of Trazodone even in complex biological samples.
The use of Trazodone-d6 as an internal standard is central to LC-MS/MS methods that meet stringent regulatory guidelines for bioanalysis. In a study quantifying Trazodone in human plasma, the method demonstrated excellent linearity over a wide concentration range (5–3000 ng/mL) with a correlation coefficient (r²) > 0.99.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGpL1lbk0VZ34xIZo2p4aTrjJRG1ATrdpE0v8iKiJQg5lR5ckYXbQvwcTDcNrWzhDtyYnS5FyjVGny_BiW2sdJuIps8cdysM5ZJZE2wxIafVoh07VOnRz_4Fwnz7XaMaRsJ5P5H9DtlyGk1S9QJXCBY_sGJBKq3c8PZnb)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPWE1Xjfkf_nzlz0CYGFhgJXMfw1jk17JDKZmZOaxRlGn6DfiFqqakpeECbqUsAgolatOyajcwHOlcKSHrgEM_rGAkpxA6SPVp7Q2lfuvY3Yn0EKMMGM5ZsAgGO_ZjjBO5rf9hMTJN3BfD4mSQJOSMWOPW-WOcDjH5eyFNB5-xfgwbTCwSX0ci-hdYCmHad_rIucHzxMtYVRVooaNSt9_Z-etaN2f0kgXc1QrHzTEf4Ue5I5t224Nl0JDEQUWdzQNzrCZuN0zaD8yM3CAxlGyxLwaRGa0P9cm0A9JE5jycp7tTy7LaSCaHBer5IzMJ4wg%3D)] The precision (as %CV) and accuracy were within accepted limits, and crucially, the analysis showed no significant matrix interference, confirming the standard's ability to compensate for sample variability.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGpL1lbk0VZ34xIZo2p4aTrjJRG1ATrdpE0v8iKiJQg5lR5ckYXbQvwcTDcNrWzhDtyYnS5FyjVGny_BiW2sdJuIps8cdysM5ZJZE2wxIafVoh07VOnRz_4Fwnz7XaMaRsJ5P5H9DtlyGk1S9QJXCBY_sGJBKq3c8PZnb)]
| Evidence Dimension | Linear Dynamic Range in Human Plasma |
| Target Compound Data | 5–3000 ng/mL (r² > 0.99) |
| Comparator Or Baseline | Regulatory requirement for linearity across the expected concentration range. |
| Quantified Difference | Achieves a 600-fold dynamic range suitable for pharmacokinetic studies. |
| Conditions | LC-MS/MS analysis of human plasma samples following protein precipitation. |
This demonstrates the compound's suitability for developing robust, high-performance analytical methods required for clinical trials and bioequivalence studies that demand high accuracy and reproducibility.
The six deuterium atoms in Trazodone-d6 are located on the ethyl chain of the piperazine moiety, a region not susceptible to back-exchange with protons from solvents or biological matrices under typical analytical conditions. The carbon-deuterium (C-D) bond is 6 to 10 times stronger than a carbon-hydrogen (C-H) bond, providing high chemical and metabolic stability.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGpL1lbk0VZ34xIZo2p4aTrjJRG1ATrdpE0v8iKiJQg5lR5ckYXbQvwcTDcNrWzhDtyYnS5FyjVGny_BiW2sdJuIps8cdysM5ZJZE2wxIafVoh07VOnRz_4Fwnz7XaMaRsJ5P5H9DtlyGk1S9QJXCBY_sGJBKq3c8PZnb)] This ensures the +6 Da mass difference is maintained throughout sample extraction, storage, and ionization, a critical prerequisite for its function as a reliable internal standard. The consistent performance across multiple published methods confirms this stability in practice.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPWE1Xjfkf_nzlz0CYGFhgJXMfw1jk17JDKZmZOaxRlGn6DfiFqqakpeECbqUsAgolatOyajcwHOlcKSHrgEM_rGAkpxA6SPVp7Q2lfuvY3Yn0EKMMGM5ZsAgGO_ZjjBO5rf9hMTJN3BfD4mSQJOSMWOPW-WOcDjH5eyFNB5-xfgwbTCwSX0ci-hdYCmHad_rIucHzxMtYVRVooaNSt9_Z-etaN2f0kgXc1QrHzTEf4Ue5I5t224Nl0JDEQUWdzQNzrCZuN0zaD8yM3CAxlGyxLwaRGa0P9cm0A9JE5jycp7tTy7LaSCaHBer5IzMJ4wg%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnzGnF2Ndvb5Nwkvk-CfEqR_-SHMKVmCahmwyrsYDuQTK-aV2hH_7QwA-iU8pwJDHdVUfambEM-SzoqrrOSvbL6b8ZAZd6Uyf9QkuLc8hCIfkoDcN7rP8vgUdGfKCueOrf6TgCtGakCUaEUPO2VplhhCr2vP45UTKgS4CGF3pxfQgNmt6xyruR)]
| Evidence Dimension | Bond Dissociation Energy |
| Target Compound Data | High (C-D bonds) |
| Comparator Or Baseline | Lower (C-H bonds); Unstable (O-D or N-D bonds in exchangeable positions) |
| Quantified Difference | 6-10x stronger than C-H bond |
| Conditions | Aqueous and organic solvents used in bioanalytical sample preparation and LC-MS analysis. |
High label stability prevents loss of the mass difference during the analytical process, ensuring that quantification is not compromised by isotopic exchange, which is a risk with improperly designed labeled standards.
This internal standard is essential for conducting PK and BE studies required for drug development and generic drug approval. Its ability to enable accurate quantification of Trazodone in plasma over a wide concentration range (e.g., 5-3000 ng/mL) allows for precise characterization of absorption, distribution, metabolism, and excretion (ADME) profiles.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGpL1lbk0VZ34xIZo2p4aTrjJRG1ATrdpE0v8iKiJQg5lR5ckYXbQvwcTDcNrWzhDtyYnS5FyjVGny_BiW2sdJuIps8cdysM5ZJZE2wxIafVoh07VOnRz_4Fwnz7XaMaRsJ5P5H9DtlyGk1S9QJXCBY_sGJBKq3c8PZnb)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPWE1Xjfkf_nzlz0CYGFhgJXMfw1jk17JDKZmZOaxRlGn6DfiFqqakpeECbqUsAgolatOyajcwHOlcKSHrgEM_rGAkpxA6SPVp7Q2lfuvY3Yn0EKMMGM5ZsAgGO_ZjjBO5rf9hMTJN3BfD4mSQJOSMWOPW-WOcDjH5eyFNB5-xfgwbTCwSX0ci-hdYCmHad_rIucHzxMtYVRVooaNSt9_Z-etaN2f0kgXc1QrHzTEf4Ue5I5t224Nl0JDEQUWdzQNzrCZuN0zaD8yM3CAxlGyxLwaRGa0P9cm0A9JE5jycp7tTy7LaSCaHBer5IzMJ4wg%3D)]
For clinical applications, Trazodone-d6 is used to develop and run validated assays for TDM. Accurate measurement of patient plasma levels helps optimize dosing regimens, ensure therapeutic efficacy, and minimize toxicity, which is critical given Trazodone's variable metabolism.
In forensic investigations, this standard is used for the unambiguous identification and quantification of Trazodone in various biological specimens, including blood, urine, and tissue homogenates.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnzGnF2Ndvb5Nwkvk-CfEqR_-SHMKVmCahmwyrsYDuQTK-aV2hH_7QwA-iU8pwJDHdVUfambEM-SzoqrrOSvbL6b8ZAZd6Uyf9QkuLc8hCIfkoDcN7rP8vgUdGfKCueOrf6TgCtGakCUaEUPO2VplhhCr2vP45UTKgS4CGF3pxfQgNmt6xyruR)] Its use is critical for overcoming matrix effects in complex samples to provide legally defensible results.
While this standard is specific for Trazodone, it is often used in methods that simultaneously quantify Trazodone and its active metabolite, m-CPP. The stable and reliable quantification of the parent drug is a prerequisite for accurately assessing metabolic ratios.